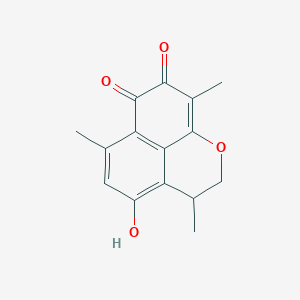

Mansonone H

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Mansonone H is a natural product found in Helicteres angustifolia, Hibiscus taiwanensis, and other organisms with data available.

Wissenschaftliche Forschungsanwendungen

Antibacterial Properties

Recent studies have highlighted the antibacterial efficacy of Mansonone H and its derivatives against various bacterial strains.

Mechanism of Action:

- This compound exhibits a membrane permeabilizing mechanism , which disrupts the integrity of bacterial cell membranes. This action is crucial for its effectiveness against both Gram-positive and Gram-negative bacteria .

- It has been shown to target critical human pathogens such as Staphylococcus aureus and Escherichia coli, making it a promising candidate in the fight against antibiotic-resistant bacteria .

Case Studies:

- A study investigated 14 semisynthetic derivatives of Mansonone G (closely related to this compound) and found that modifications could enhance antibacterial activity, particularly against resistant strains . The derivatives exhibited improved Minimum Inhibitory Concentrations (MICs), indicating their potential as new antibacterial agents.

Anticancer Potential

This compound has also been studied for its anticancer properties, showing significant cytotoxic effects against various cancer cell lines.

Cytotoxicity Analysis:

- Research indicates that this compound can induce apoptosis in several solid tumors, including lung and liver cancers. The compound has demonstrated IC50 values in the micromolar range across different cancer cell lines, showcasing its effectiveness .

- Specifically, studies have reported that this compound can inhibit key signaling pathways involved in cancer progression, such as STAT3 and Akt pathways, further supporting its role as an anticancer agent .

Formulation Enhancements:

- To address solubility issues that limit the application of this compound in pharmaceuticals, complexation with β-cyclodextrins has been explored. This method significantly enhances its solubility and bioavailability, potentially leading to more effective therapeutic formulations .

Drug Formulation and Delivery Systems

The incorporation of this compound into drug delivery systems is an area of active research.

Inclusion Complexes:

- Studies on inclusion complexes with β-cyclodextrins have shown that these formulations can improve the stability and release profile of this compound. The enhanced solubility achieved through these complexes allows for better penetration into biological membranes, thus increasing therapeutic efficacy against targeted diseases .

Potential Applications:

- The ability to form stable complexes with various cyclodextrins positions this compound as a candidate for developing new drug delivery systems aimed at treating infections and cancers more effectively .

Summary Table of Applications

Analyse Chemischer Reaktionen

General Reactivity of Mansonones

Mansonones are naphthoquinone derivatives with redox-active quinoid cores, enabling reactions such as:

-

Electrophilic substitution (e.g., halogenation, nitration)

-

Michael addition (due to α,β-unsaturated ketone moieties)

-

Cycloaddition (e.g., Diels-Alder with dienes)

-

Oxidation/reduction (interconversion between quinone and hydroquinone forms)

Synthetic Routes for Related Mansonones

While Mansonone H-specific protocols are absent, methodologies for structurally similar compounds include:

Mansonone F Derivatives

-

Oxaphenalene Skeleton Construction :

-

Method : Ru(II)-catalyzed C–H functionalization.

-

Reagents : [RuCl₂(p-cymene)]₂, alkynes, Cu(OAc)₂.

-

Conditions : 80°C in DMF (14 h).

-

Yield : Up to 88% for substituted derivatives (Table 1).

-

| Entry | R₃ | R₄ | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | C₂H₅ | C₂H₅ | 100 | 6 | 26 |

| 6 | CH₃ | Ph | 100 | 3 | 76 |

| 7 | CH₃ | Ph | 100 | 9 | 88 |

Derivatization Strategies

Common modifications to enhance bioactivity or solubility:

-

Etherification : Allyl or butoxy groups (e.g., allyl ether of Mansonone G showed 10× cytotoxicity vs. parent compound) .

-

Cyclodextrin Complexation : β-cyclodextrin derivatives improve solubility (e.g., Mansonone G/βCD complex) .

Theoretical Insights

-

MD Simulations : For Mansonone G derivatives, van der Waals interactions dominate binding to targets like STAT3 and Akt .

-

Reaction Dynamics : Quinone redox states influence reaction pathways (e.g., hydroquinone intermediates in cycloadditions) .

Gaps and Recommendations

No direct studies on this compound’s reactions were found. To address this:

-

Prioritize experimental studies on H’s reactivity (e.g., electrophilic substitutions, side-chain modifications).

-

Leverage computational models to predict reaction mechanisms (e.g., DFT for cycloaddition feasibility).

-

Explore biogenetic pathways from Mansonone-producing plants (e.g., Ulmus species).

Eigenschaften

CAS-Nummer |

13383-59-0 |

|---|---|

Molekularformel |

C15H14O4 |

Molekulargewicht |

258.27 g/mol |

IUPAC-Name |

6-hydroxy-4,8,12-trimethyl-2-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13)-tetraene-10,11-dione |

InChI |

InChI=1S/C15H14O4/c1-6-4-9(16)10-7(2)5-19-15-8(3)13(17)14(18)11(6)12(10)15/h4,7,16H,5H2,1-3H3 |

InChI-Schlüssel |

VMUMUNGCHYCMDR-UHFFFAOYSA-N |

SMILES |

CC1COC2=C(C(=O)C(=O)C3=C2C1=C(C=C3C)O)C |

Kanonische SMILES |

CC1COC2=C(C(=O)C(=O)C3=C2C1=C(C=C3C)O)C |

Synonyme |

mansonone H mansonone-H |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.